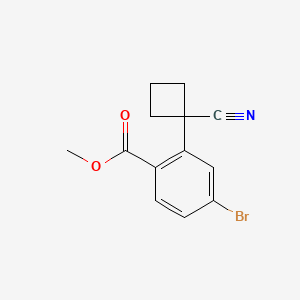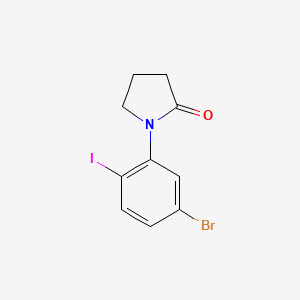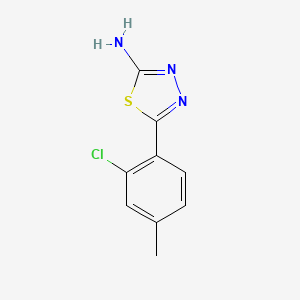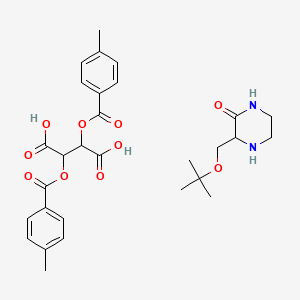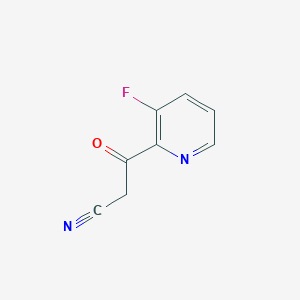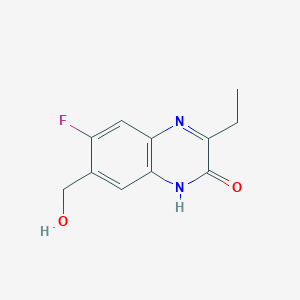![molecular formula C11H11F3O3 B13700203 Methyl 2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B13700203.png)
Methyl 2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoate is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoate moiety. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties. The trifluoromethyl group is known for its electron-withdrawing effects, which can influence the reactivity and stability of the compound.
Métodos De Preparación
The synthesis of Methyl 2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoate typically involves the following steps:
Mizoroki-Heck Cross-Coupling Reaction: This reaction involves the coupling of 1-bromo-3-(trifluoromethyl)benzene with acroleine diethyl acetal, catalyzed by palladium acetate (Pd(OAc)2) in the presence of tetrabutylammonium acetate (nBu4NOAc).
Hydrogenation Reaction: The crude mixture of products from the Mizoroki-Heck reaction undergoes hydrogenation to yield the desired compound.
Microwave-Assisted Conditions: The reaction can also be performed under microwave-assisted conditions to reduce reaction times without affecting selectivity and yield.
Análisis De Reacciones Químicas
Methyl 2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: The trifluoromethyl group can modulate the compound’s binding affinity and selectivity towards specific targets, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Methyl 2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoate can be compared with similar compounds such as:
Methyl 3,3,3-trifluoro-2-hydroxy-2-trifluoromethylpropionate: This compound also contains a trifluoromethyl group but differs in its overall structure and reactivity.
Methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate: Another similar compound with a ketone group instead of a hydroxyl group, leading to different chemical properties and applications.
Propiedades
Fórmula molecular |
C11H11F3O3 |
|---|---|
Peso molecular |
248.20 g/mol |
Nombre IUPAC |
methyl 2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoate |
InChI |
InChI=1S/C11H11F3O3/c1-17-10(16)9(15)6-7-3-2-4-8(5-7)11(12,13)14/h2-5,9,15H,6H2,1H3 |
Clave InChI |
XDVGJIJCMMUKAJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC1=CC(=CC=C1)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(Benzylamino)-1-(3-nitrophenyl)-3-oxo-1-propen-2-yl]-4-(tert-butyl)benzamide](/img/structure/B13700123.png)
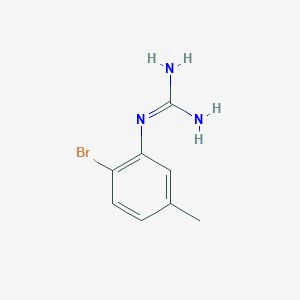
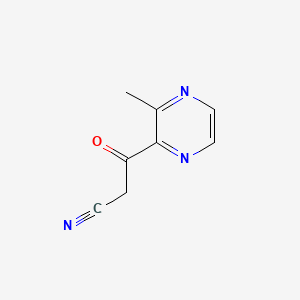
![2-Ethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13700128.png)

![2-[(4-Hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide](/img/structure/B13700146.png)
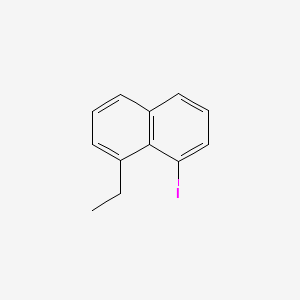
![5-(Tert-butoxy)benzo[d][1,3]dioxole](/img/structure/B13700154.png)
